25I-NBOMe, scientifically known as 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, is a synthetic derivative of the classical serotonergic hallucinogen 2C-I. It was first synthesized in the early 2000s and has since gained attention in both scientific research and recreational drug use due to its potent psychoactive effects. The compound is classified under the phenethylamine family and is recognized for its high affinity for serotonin receptors, particularly the 5-HT2A receptor, which plays a significant role in its hallucinogenic properties .
25I-NBOMe is part of a broader class of compounds known as the NBOMe series, which are characterized by their structural similarities to 2C compounds. The synthesis of 25I-NBOMe was initially reported in 2003, and it has been associated with various adverse effects, including neurotoxicity and fatalities linked to its use . The compound is classified as a novel psychoactive substance and has been subject to regulatory scrutiny due to its potential for abuse.
The synthesis of 25I-NBOMe typically involves a classical reductive alkylation procedure. The primary steps include:
The molecular formula of 25I-NBOMe is C_16H_20I_N_O_3, with a molecular weight of approximately 365.24 g/mol. Its structure features:
This specific substitution pattern contributes significantly to its pharmacological activity .
25I-NBOMe undergoes various chemical reactions typical for phenethylamines, including:
Analytical techniques such as liquid chromatography coupled with mass spectrometry are commonly employed to study these reactions and identify metabolites in biological samples .
The primary mechanism of action for 25I-NBOMe involves agonism at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to alterations in neurotransmission that result in hallucinogenic effects.
In vitro studies have demonstrated that 25I-NBOMe exhibits low nanomolar affinity for the 5-HT2A receptor, suggesting that it acts as a full agonist at this site. Additionally, it shows significant binding affinity for other serotonin receptors and dopamine receptors, which may contribute to its complex psychoactive profile .
These properties are critical for understanding its behavior in biological systems and during analytical detection .
25I-NBOMe (4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine) is a potent synthetic agonist at serotonin receptors, with subnanomolar affinity for the 5-HT~2A~ subtype (K~i~ = 0.5–1.6 nM) [1] [6]. Its binding affinity at 5-HT~2C~ receptors is moderately lower (K~i~ = 4.6–6.2 nM), while affinity for 5-HT~2B~ receptors is significantly reduced (K~i~ = 130–180 nM) [3] [8]. The addition of an N-(2-methoxybenzyl) moiety to the phenethylamine scaffold enhances 5-HT~2A~ affinity by 10- to 100-fold compared to its parent compound 2C-I [3] [8]. Functional assays confirm 25I-NBOMe acts as a high-efficacy agonist at 5-HT~2A~ and 5-HT~2C~ receptors, stimulating calcium flux (EC~50~ = 0.7–8.3 nM for 5-HT~2A~) and inositol phosphate accumulation [3] [8]. In contrast, it exhibits minimal activity at 5-HT~1A~ receptors (K~i~ > 1,800 nM) [8].
Table 1: Receptor Binding Affinity Profile of 25I-NBOMe
Receptor Subtype | Ki (nM) | Assay System |
---|---|---|
5-HT~2A~ | 0.5–1.6 | HEK293 cells, [^125^I]DOI binding |
5-HT~2C~ | 4.6–6.2 | HEK293 cells, [^125^I]DOI binding |
5-HT~2B~ | 130–180 | HEK293 cells, [³H]LSD binding |
5-HT~1A~ | >1,800 | [³H]8-OH-DPAT binding |
α~1A~-Adrenergic | 300–400 | Radioligand displacement |
D~2~ Dopamine | >1,000 | Radioligand displacement |
The molecular interaction between 25I-NBOMe and the 5-HT~2A~ receptor involves specific electrostatic and steric interactions. The phenethylamine core binds within the orthosteric pocket, forming hydrogen bonds with Ser159~3.36~ and Ser239~5.46~ residues. The 2-methoxybenzyl group occupies an extended hydrophobic pocket, with its para-position electron density enhancing affinity through π-stacking with Phe340~6.52~ [7] [8]. This N-benzyl substitution induces a conformational shift in transmembrane helix 5 (TM5), stabilizing the receptor’s active state [7].
Bioluminescence resonance energy transfer (BRET) assays reveal that 25I-NBOMe drives 5-HT~2A~ receptor coupling to Gαq/11 proteins, triggering phospholipase C (PLC) activation and subsequent IP~3~ accumulation. Unlike endogenous serotonin, 25I-NBOMe shows balanced efficacy for both Gq and β-arrestin2 pathways, with no significant bias toward either transducer [7]. Prolonged receptor occupancy (≥300 minutes) leads to sustained Gq signaling, contributing to prolonged physiological effects [7].
Table 2: Signaling Transducer Activation by 25I-NBOMe at 5-HT~2A~ Receptors
Signaling Pathway | Efficacy (% 5-HT Max) | Key Assay |
---|---|---|
Gαq/11 dissociation | 95–100% | BRET-based Gq dissociation assay |
β-Arrestin2 recruitment | 85–92% | BRET β-arrestin2 recruitment assay |
Calcium mobilization | 100% | FLIPR in HEK-293 cells |
25I-NBOMe exhibits functional selectivity across 5-HT~2~ receptor subtypes:
This subtype selectivity arises from divergent receptor conformations. At 5-HT~2A~ receptors, 25I-NBOMe stabilizes a high-affinity state facilitating Gq coupling. In contrast, at 5-HT~2C~ receptors, steric hindrance from transmembrane domain variations reduces coupling efficiency [7] [8]. Notably, 25I-NBOMe’s 5-HT~2C~ efficacy exceeds that of its 2C-I precursor (E~max~ = 28% for 2C-I vs. 70% for 25I-NBOMe) [3].
Beyond serotonergic targets, 25I-NBOMe binds to α~1~-adrenergic receptors (K~i~ = 300–400 nM) and acts as a weak partial agonist, contributing to sympathomimetic effects like hypertension and tachycardia [9] [10]. Dopaminergic interactions are minimal: 25I-NBOMe shows negligible binding to D~1~, D~2~, or D~3~ receptors (K~i~ > 1,000 nM) and does not inhibit dopamine reuptake [8] [9]. However, in vivo microdialysis in rodents reveals indirect modulation of dopaminergic pathways: 25I-NBOMe (1 mg/kg) elevates extracellular dopamine in the nucleus accumbens shell by 40–60%, likely via 5-HT~2A~-mediated disinhibition of ventral tegmental area neurons [9].
Table 3: Functional Selectivity of 25I-NBOMe Across Key Receptor Targets
Receptor | Binding Affinity (Ki, nM) | Agonist Efficacy | Physiological Impact |
---|---|---|---|
5-HT~2A~ | 0.5–1.6 | Full agonist | Hallucinations, HTR behavior |
5-HT~2C~ | 4.6–6.2 | Partial agonist | Modulates 5-HT~2A~-mediated effects |
5-HT~2B~ | 130–180 | Weak partial agonist | Potential cardiotoxicity (not primary) |
α~1~-Adrenergic | 300–400 | Partial agonist | Hypertension, tachycardia |
D~2~ | >1,000 | None | No direct interaction |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7